![molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3](/img/structure/B65095.png)
Benzo[d]oxazol-5-ol
Descripción general
Descripción
Benzo[d]oxazol-5-ol is a chemical compound with the molecular formula C7H5NO2 .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of these compounds was confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structures of the synthesized benzoxazole compounds were determined by IR (ATR, cm −1), 1H/13C-NMR (DMSO-d6, 400 MHz, ppm), and mass spectral studies .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 .Physical And Chemical Properties Analysis
Benzo[d]oxazol-5-ol has a molecular weight of 135.12 and a boiling point of 270.0±13.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C under nitrogen .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzoxazole derivatives, including Benzo[d]oxazol-5-ol, have been synthesized and tested for their in vitro antibacterial activity against several bacteria. These include Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .
Antifungal Activity
Benzoxazole compounds have also shown promising antifungal activity. For instance, compound 19 (a benzoxazole derivative) was found to be potent against Aspergillus niger, and compound 1 was effective against Candida albicans .
Anticancer Activity
Benzoxazole derivatives have been evaluated for their in vitro anticancer activity. The Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay . Compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazoles have been recognized for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimycobacterial Activity
Benzoxazoles have shown antimycobacterial activities , which could be beneficial in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiparkinson Activity
Benzoxazoles have also been associated with antiparkinson effects , suggesting potential applications in the treatment of Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazoles have demonstrated the ability to inhibit the Hepatitis C virus , which could lead to advancements in the treatment of Hepatitis C.
Amyloidogenesis Inhibition
Benzoxazoles have been found to inhibit amyloidogenesis , which is the process of fibril formation that is implicated in various diseases, including Alzheimer’s disease.
Mecanismo De Acción
Target of Action
Benzo[d]oxazol-5-ol, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are various enzymes and receptors in biological systems . These targets are involved in numerous biological processes, including antimicrobial, anticancer, anti-inflammatory, and antiparkinson activities .
Mode of Action
The interaction of Benzo[d]oxazol-5-ol with its targets results in changes that lead to its pharmacological effects. For instance, in the case of its antimicrobial activity, it has been suggested that the compound interacts with bacterial and fungal cells, leading to their inhibition . .
Biochemical Pathways
Benzo[d]oxazol-5-ol affects various biochemical pathways due to its interaction with different targets. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it interferes with the biochemical pathways essential for their survival . In terms of its anticancer activity, it is believed to interact with pathways involved in cell proliferation and survival .
Result of Action
The result of Benzo[d]oxazol-5-ol’s action is the inhibition of the growth of certain bacteria, fungi, and cancer cells . This is evidenced by its antimicrobial and anticancer activities. The compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in these effects.
Safety and Hazards
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have shown a wide spectrum of pharmacological activities, which drew the attention of researchers around the globe to synthesize various benzoxazole derivatives and screen them for their various biological activities .
Propiedades
IUPAC Name |
1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYOQWUJKAFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597446 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazol-5-ol | |
CAS RN |
180716-28-3 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?
A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)benzo[d]oxazol-5-ol derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


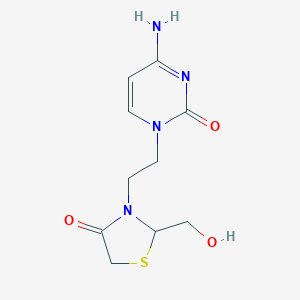
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
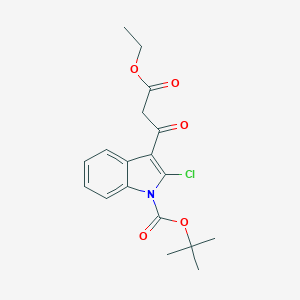
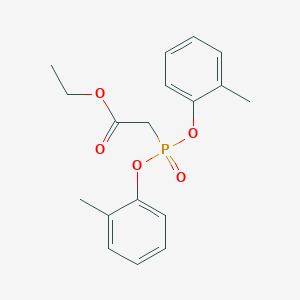
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
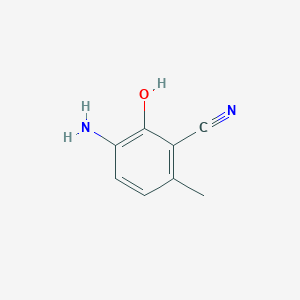
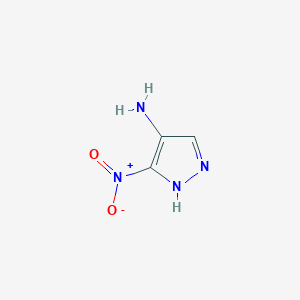

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)



